molecular formula C14H20N4O B12262996 N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12262996
M. Wt: 260.33 g/mol
InChI Key: YIVGAOCLQRGQHC-UHFFFAOYSA-N
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Description

N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methylpyrazine group and a cyclopropanecarboxamide moiety

Preparation Methods

The synthesis of N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Methylpyrazine Group: The methylpyrazine group can be introduced via a nucleophilic substitution reaction using a suitable pyrazine derivative.

    Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the formation of the cyclopropanecarboxamide group through an amide coupling reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a pharmacological agent targeting specific receptors or enzymes.

    Biological Research: It is used in studies investigating its effects on biological systems, including cellular and molecular pathways.

    Chemical Biology: The compound serves as a tool for probing biological processes and understanding the mechanisms of action of related compounds.

    Industrial Applications: It may be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and downstream effects depend on the specific target and context of its use.

Comparison with Similar Compounds

N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H20N4O/c1-10-7-15-8-13(16-10)18-6-2-3-12(9-18)17-14(19)11-4-5-11/h7-8,11-12H,2-6,9H2,1H3,(H,17,19)

InChI Key

YIVGAOCLQRGQHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)N2CCCC(C2)NC(=O)C3CC3

Origin of Product

United States

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